molecular formula C28H18O4 B14604174 1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione CAS No. 60456-75-9

1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione

Cat. No.: B14604174
CAS No.: 60456-75-9
M. Wt: 418.4 g/mol
InChI Key: ZEEKYGLEOVFSED-UHFFFAOYSA-N
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Description

1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione (CAS: 4281-21-4) is a bicyclic aromatic compound featuring two benzofuran units linked at their 1,1'-positions, with phenyl substituents and ketone groups at the 3,3'-positions. Its planar structure and extended π-conjugation make it a candidate for applications in organic electronics and pharmaceuticals. The compound is synthesized via cyclization or coupling reactions, with structural confirmation relying on spectroscopic techniques such as NMR and IR .

Properties

CAS No.

60456-75-9

Molecular Formula

C28H18O4

Molecular Weight

418.4 g/mol

IUPAC Name

3-(3-oxo-1-phenyl-2-benzofuran-1-yl)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C28H18O4/c29-25-21-15-7-9-17-23(21)27(31-25,19-11-3-1-4-12-19)28(20-13-5-2-6-14-20)24-18-10-8-16-22(24)26(30)32-28/h1-18H

InChI Key

ZEEKYGLEOVFSED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4(C5=CC=CC=C5C(=O)O4)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones.

    Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzofuran reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The final step involves the oxidation of the intermediate compound to form the dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the dione to diols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts alkylation.

Major Products

    Quinones: Formed through oxidation.

    Diols: Formed through reduction.

    Substituted Benzofurans: Formed through electrophilic aromatic substitution.

Scientific Research Applications

1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studies of aromaticity and electronic effects.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione involves its interaction with molecular targets through its aromatic rings and carbonyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The pathways involved may include electron transfer, radical formation, and nucleophilic attack.

Comparison with Similar Compounds

1,1'-Bis(2-octyldodecyl)-[3,3'-bibenzo[4,5]furan[2,3-f]indolylidene]-2,2'(1H,1'H)-dione

  • Structure : This compound replaces the phenyl groups in the target molecule with bulky 2-octyldodecyl chains, enhancing solubility in organic solvents.
  • Synthesis : Achieved a 92% yield via a multi-step process, with characterization by IR (C=O stretch at ~1700 cm⁻¹) and HRMS (m/z 1071.6) .
  • Applications : Optimized for solution-processable n-type semiconductors due to its alkyl chain-induced solubility.

rac-1,1'-Diphenyl-[1,1'-biisobenzofuran]-3,3'(1H,1'H)-dione (rac-2h)

  • Structure : Structurally analogous to the target compound but lacks the fused benzofuran system, resulting in reduced conjugation.
  • Spectroscopy :
    • ¹H NMR: Aromatic protons at δ 7.95–7.20 ppm (multiplet patterns indicate steric hindrance from phenyl groups) .
    • ¹³C NMR: Ketone carbonyl at δ 169.5 ppm, aromatic carbons at δ 124.7–149.2 ppm .

2,2-Di(1H-1,2,3-triazol-1-yl)benzofuran-3(2H)-ones

  • Structure: Hybrid derivatives with geminal triazole substituents on the benzofuranone core.
  • Synthesis : Prepared via CuAAC reactions, yielding antimicrobial agents (e.g., compound 3f, MIC = 50 µg/mL against S. aureus) .

Physicochemical and Spectral Comparisons

Compound C=O IR (cm⁻¹) ¹³C NMR (COO, ppm) Solubility Key Applications
Target compound (4281-21-4) ~1700* 169.5 Low (polar solvents) Electronics, intermediates
1,1'-Bis(2-octyldodecyl) derivative 1700 N/A High (toluene, THF) Organic semiconductors
rac-2h Not reported 169.5 Moderate Synthetic intermediates
2,2-Di(triazolyl)benzofuranones ~1750 ~170 Variable Antimicrobial agents

*Inferred from analogous compounds.

Thermal and Electronic Properties

  • Thermal Stability : The alkylated derivative shows superior thermal stability (decomposition >300°C) due to bulky substituents, whereas the target compound’s stability remains unstudied.

Biological Activity

1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione (CAS Number: 60456-75-9) is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is C28H18O4C_{28}H_{18}O_{4}, and it exhibits various properties that could be relevant in pharmacological applications.

  • Molecular Weight : 418.44 g/mol
  • Density : 1.345 g/cm³
  • Boiling Point : 587.7°C at 760 mmHg
  • Refractive Index : 1.682
  • Flash Point : 301.5°C

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various human cancer cell lines. For example:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa (pancreatic cancer).
  • Findings : Compounds derived from this structure showed multi-targeted inhibitory properties against growth factor receptors such as EGFR and VEGFR-2, which are crucial in tumor growth and angiogenesis .

The mechanism by which this compound exerts its effects appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through modulation of signaling pathways associated with cell growth and survival.
  • Potential anti-inflammatory effects that may contribute to its anticancer activity.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antiproliferative effects on MCF7 and HCT116 cell lines; observed a dose-dependent inhibition of cell growth.
Study 2 Evaluated the compound's ability to induce apoptosis; flow cytometry analysis confirmed increased rates of apoptotic cells compared to controls.
Study 3 Explored the interaction with EGFR and VEGFR-2; molecular docking studies suggested strong binding affinity, indicating potential as a dual inhibitor.

Additional Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that this compound may also possess:

  • Antiviral Activity : Preliminary findings indicate potential efficacy against SARS-CoV-2 in vitro models .
  • Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, although more research is needed to clarify these effects.

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